Nelociguat

Descripción general

Descripción

Nelociguat es un estimulador de la guanilato ciclasa soluble, inicialmente desarrollado por Bayer AG. Es un fármaco de molécula pequeña que ha mostrado potencial en el tratamiento de enfermedades cardiovasculares, urogenitales y respiratorias . This compound funciona estimulando la enzima guanilato ciclasa soluble, que juega un papel crucial en la vía de señalización del óxido nítrico, lo que lleva a la vasodilatación y otros efectos beneficiosos .

Métodos De Preparación

Uno de los métodos principales implica el uso de isoenzimas del citocromo P450, incluidas CYP3A4, CYP2C8, CYP2J2 y CYP1A1, que se encuentran en el hígado y los pulmones . Los métodos de producción industrial están diseñados para garantizar una alta pureza y rendimiento, a menudo involucrando múltiples pasos de purificación como la cristalización y la cromatografía .

Análisis De Reacciones Químicas

Nelociguat experimenta varias reacciones químicas, que incluyen:

Reducción: Esta reacción implica la eliminación de átomos de oxígeno o la adición de átomos de hidrógeno, típicamente utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen disolventes orgánicos como el dimetilsulfóxido y el acetonitrilo, así como catalizadores como el paladio sobre carbón. Los principales productos formados a partir de estas reacciones incluyen varios derivados del núcleo pirazolopiridínico, que pueden modificarse aún más para mejorar las propiedades farmacológicas del compuesto .

Aplicaciones Científicas De Investigación

Pulmonary Hypertension

Nelociguat has shown promise in treating pulmonary hypertension, a condition marked by increased blood pressure in the pulmonary arteries. Clinical studies have demonstrated that this compound can significantly reduce pulmonary vascular resistance and improve exercise capacity in patients with this condition.

- Case Study : In a Phase II clinical trial involving patients with pulmonary arterial hypertension, this compound was administered at varying doses. Results indicated a dose-dependent reduction in mean pulmonary artery pressure and an increase in cardiac output .

Heart Failure

This compound is being investigated for its potential benefits in patients with heart failure, particularly those with preserved ejection fraction. The drug's ability to enhance cardiac output while reducing systemic vascular resistance makes it a candidate for managing symptoms associated with heart failure.

- Clinical Findings : In studies comparing this compound with other soluble guanylate cyclase stimulators like riociguat and vericiguat, it was observed that this compound provided comparable hemodynamic improvements but with a more favorable safety profile .

Pharmacokinetics and Pharmacodynamics

This compound exhibits favorable pharmacokinetic properties, including rapid absorption and a half-life conducive to once-daily dosing. Its pharmacodynamic effects include significant vasodilation without causing excessive hypotension, making it suitable for chronic administration .

Data Tables

| Study | Population | Dosage | Primary Endpoint | Results |

|---|---|---|---|---|

| Phase II Trial | Patients with pulmonary hypertension | 10-30 mg daily | Change in mean pulmonary artery pressure | Significant reduction observed |

| Heart Failure Study | Patients with heart failure | 5-15 mg daily | Improvement in exercise capacity | Increased exercise tolerance noted |

Mecanismo De Acción

Nelociguat ejerce sus efectos estimulando la enzima guanilato ciclasa soluble, que es un componente clave de la vía de señalización del óxido nítrico. Tras la unión del óxido nítrico a su grupo hemo prostético, la guanilato ciclasa soluble cataliza la conversión de trifosfato de guanosina en monofosfato de guanosina cíclico. Esta molécula de segundo mensajero luego activa la proteína quinasa G, lo que lleva a una cascada de efectos posteriores, incluida la vasodilatación, la inhibición de la proliferación de músculo liso y la reducción del reclutamiento de leucocitos .

Comparación Con Compuestos Similares

Nelociguat es similar a otros estimuladores de la guanilato ciclasa soluble, como riociguat y vericiguat. tiene propiedades únicas que lo diferencian:

Vericiguat: Similar a this compound, Vericiguat también es un estimulador de la guanilato ciclasa soluble.

Estas diferencias resaltan el perfil farmacológico único de this compound, lo que lo convierte en un compuesto valioso para aplicaciones terapéuticas específicas.

Actividad Biológica

Nelociguat (BAY60-4552) is a soluble guanylate cyclase (sGC) stimulator that has garnered attention for its potential therapeutic applications, particularly in the treatment of heart failure and pulmonary hypertension. This article delves into the biological activity of this compound, presenting data from clinical trials, mechanisms of action, and comparative studies with other sGC stimulators.

Chemical and Pharmacological Properties

- Molecular Formula : C19H17FN8O2

- Molecular Weight : 408.4 g/mol

- Role : Soluble guanylate cyclase activator, antihypertensive agent, vasodilator

This compound functions by increasing intracellular levels of cyclic guanosine monophosphate (cGMP), leading to vasodilation and improved blood flow. This mechanism is particularly beneficial in conditions characterized by impaired vasodilation.

This compound enhances the activity of sGC independently of nitric oxide (NO). This characteristic allows it to stimulate cGMP production even in low NO environments. The pharmacodynamic effects include:

- Vasodilation : Relaxation of vascular smooth muscle, reducing blood pressure.

- Improved Cardiac Output : Enhances the heart's ability to pump blood effectively.

- Antihypertensive Effects : Reduces systemic vascular resistance.

Phase I and II Trials

This compound has been evaluated in various clinical settings. Notably, it has shown promise in treating chronic heart failure and pulmonary hypertension:

- Chronic Heart Failure :

- Pulmonary Hypertension :

Comparative Studies

A comparative analysis with other sGC stimulators such as riociguat reveals distinct profiles:

| Compound | Indication | Clinical Trial | Key Findings |

|---|---|---|---|

| Riociguat | PAH, CTEPH | PATENT-1 | Improved 6MWT distance, WHO functional class |

| This compound | Chronic Heart Failure | NCT00565565 | Increased GFR; cardiovascular toxicity observed |

| Vericiguat | HFrEF | VICTORIA | Reduced risk of hospitalization for HF |

Case Study 1: Chronic Heart Failure

A patient with chronic heart failure treated with this compound demonstrated an increase in exercise capacity but experienced transient hypotension during the initial dosing period. This case highlights the importance of monitoring cardiovascular parameters during treatment initiation.

Case Study 2: Pulmonary Hypertension

In a cohort study involving patients with pulmonary hypertension, those treated with this compound showed a significant reduction in PVR compared to baseline measurements after 12 weeks of therapy. This improvement correlated with enhanced quality of life metrics.

Safety Profile

The safety profile of this compound has been under scrutiny due to reports of cardiovascular toxicity. Adverse effects included hypotension and syncope, particularly in patients with pre-existing cardiovascular conditions .

Propiedades

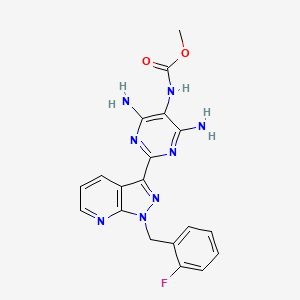

IUPAC Name |

methyl N-[4,6-diamino-2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN8O2/c1-30-19(29)24-14-15(21)25-17(26-16(14)22)13-11-6-4-8-23-18(11)28(27-13)9-10-5-2-3-7-12(10)20/h2-8H,9H2,1H3,(H,24,29)(H4,21,22,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTQHGWIXJSSWOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=C(N=C(N=C1N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625115-52-8 | |

| Record name | Nelociguat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0625115528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NELOCIGUAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2A18LL56O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.